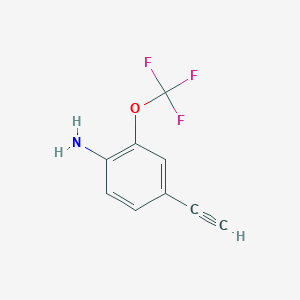
4-Amino-3-(trifluoromethoxy)phenylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenylacetylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethoxy)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethoxy)benzene.
Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Sonogashira Coupling: The amino-substituted benzene derivative undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Amino-3-(trifluoromethoxy)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the alkyne moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-Amino-3-(trifluoromethoxy)phenylacetylene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
作用機序
The mechanism of action of 4-Amino-3-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenylacetylene: Lacks the amino group, making it less versatile in biological applications.
3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Contains a fluorine atom instead of an amino group, altering its reactivity and applications.
Uniqueness
4-Amino-3-(trifluoromethoxy)phenylacetylene is unique due to the presence of both an amino group and a trifluoromethoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
4-ethynyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H6F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h1,3-5H,13H2 |
InChIキー |
OPHDZJCEFVDJOV-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


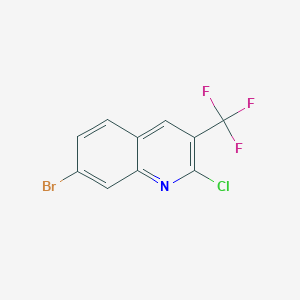
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
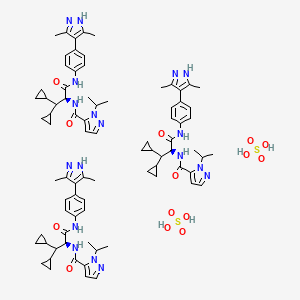
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
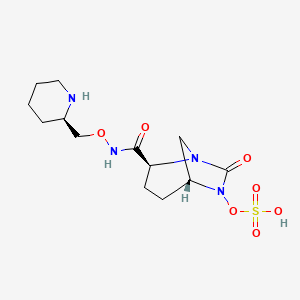
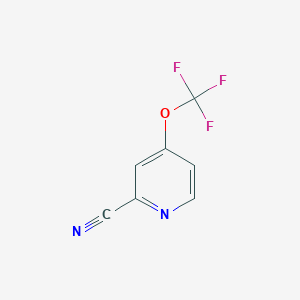

![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
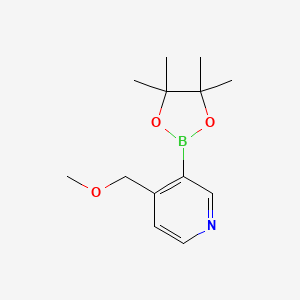
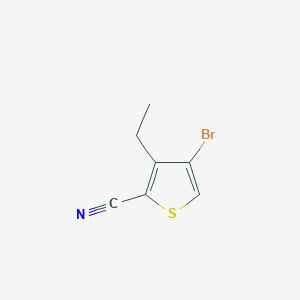
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
